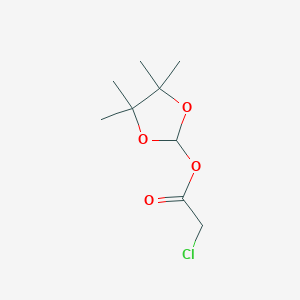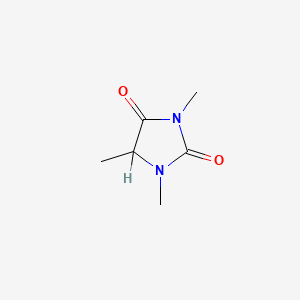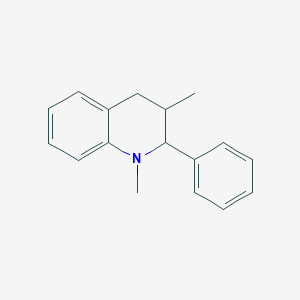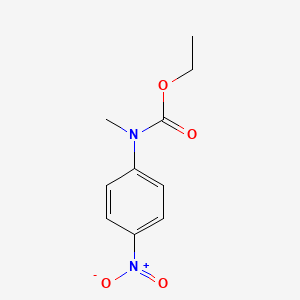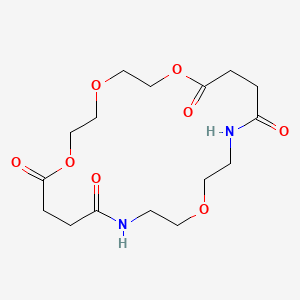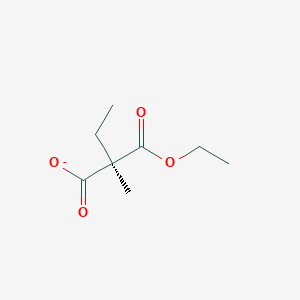
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its ethoxycarbonyl group attached to a methylbutanoate backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Ethoxycarbonyl)-2-methylbutanoate can be achieved through various methods. One common approach involves the esterification of (2R)-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield (2R)-2-methylbutanoic acid and ethanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can produce the corresponding alcohol, (2R)-2-methylbutanol.
Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: (2R)-2-methylbutanoic acid and ethanol.
Reduction: (2R)-2-methylbutanol.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of esterases and their role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of (2R)-2-(Ethoxycarbonyl)-2-methylbutanoate primarily involves its hydrolysis to (2R)-2-methylbutanoic acid and ethanol. This reaction is catalyzed by esterases, which are enzymes that facilitate the cleavage of ester bonds. The hydrolysis process releases the active acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Methoxycarbonyl)-2-methylbutanoate: Similar structure but with a methoxy group instead of an ethoxy group.
(2R)-2-(Butoxycarbonyl)-2-methylbutanoate: Contains a butoxy group, leading to different physical and chemical properties.
Uniqueness
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate is unique due to its specific ethoxycarbonyl group, which imparts distinct reactivity and solubility characteristics compared to its analogs. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Properties
CAS No. |
80226-12-6 |
|---|---|
Molecular Formula |
C8H13O4- |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
(2R)-2-ethoxycarbonyl-2-methylbutanoate |
InChI |
InChI=1S/C8H14O4/c1-4-8(3,6(9)10)7(11)12-5-2/h4-5H2,1-3H3,(H,9,10)/p-1/t8-/m1/s1 |
InChI Key |
YWSZGMNCVYAZHJ-MRVPVSSYSA-M |
Isomeric SMILES |
CC[C@](C)(C(=O)[O-])C(=O)OCC |
Canonical SMILES |
CCC(C)(C(=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


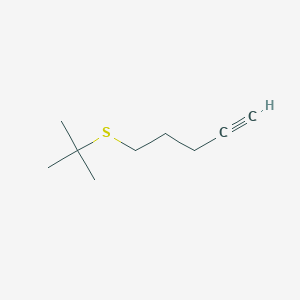

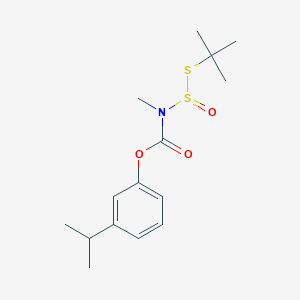
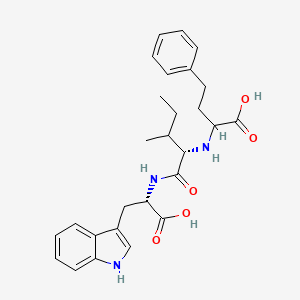
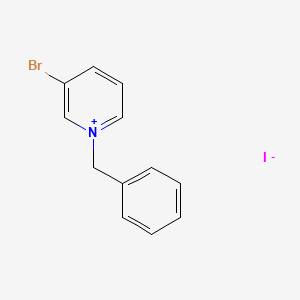
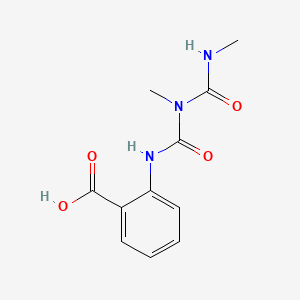
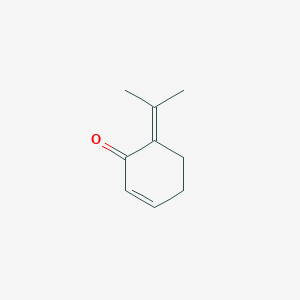
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

